2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide, also known as N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide-d3, is a deuterated derivative of N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide. This compound is notable for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. The presence of deuterium isotopes can enhance the stability and metabolic tracking of the compound in biological systems.
The compound is classified as an organic molecule with the molecular formula and a molar mass of approximately 253.29 g/mol . It is a derivative of acetamide and belongs to the class of compounds known as substituted phenylacetamides. The presence of trimethoxyphenyl groups contributes to its unique chemical properties.
The synthesis of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide typically involves the following steps:
The yield of this synthesis can vary based on the reaction conditions and purity of starting materials but typically ranges from 58% to 72% for related compounds .
The molecular structure of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide can be represented as follows:
The structure features a central acetamide group linked to a phenethyl moiety that is further substituted with three methoxy groups on the aromatic ring. The presence of deuterium isotopes is denoted by "d3" in its name .
Chemical reactions involving 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide may include:
The mechanism of action for compounds like 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide often involves interaction with biological targets such as enzymes or receptors.
The primary applications for 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide include:
This compound exemplifies how modifications at the molecular level can significantly impact biological activity and therapeutic potential.
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide is a deuterated analog of N-acetylmescaline, with the molecular formula C₁₃H₁₆D₃NO₄ and a molecular weight of 256.33 g/mol. Its structure features three deuterium atoms replacing the methyl hydrogens in the acetyl group (–CO–CD₃) and a 3,4,5-trimethoxyphenethylamine backbone. The trimethoxyphenyl moiety consists of a benzene ring with methoxy (–OCH₃) groups at positions 3, 4, and 5, conferring symmetry and influencing electronic properties. The acetamide linker (–NH–CO–CD₃) connects this aromatic system to the deuterated acetyl group [2] [3].
Table 1: Structural Characteristics of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
Feature | Description |
---|---|
IUPAC Name | 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide |
Molecular Formula | C₁₃H₁₆D₃NO₄ |
Molecular Weight | 256.33 g/mol |
Key Functional Groups | Trimethoxyphenyl ring, phenethylamine backbone, deuterated acetamide group |
Deuterium Position | Methyl group of the acetamide moiety (–CO–CD₃) |
Compared to non-deuterated N-acetylmescaline (C₁₃H₁₉NO₄, MW 253.30 g/mol), deuterium substitution increases molecular mass by ~3 atomic mass units. This isotopic replacement minimally alters steric bulk but significantly impacts bond vibrational frequencies and kinetic parameters. Crystallographic data for the non-deuterated analog indicates a melting point of 93–94°C [2], while deuterated analogs like acetamide-2,2,2-d₃ exhibit slightly elevated melting points (78–80°C) due to isotopic stabilization [3].
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, forms stronger bonds (C–²H vs. C–¹H) due to lower zero-point vibrational energy. This property underlies the kinetic isotope effect (KIE), where C–²H bond cleavage occurs 6–10 times slower than C–¹H in metabolic reactions involving rate-limiting hydrogen transfers [7] [8]. In 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide, deuteration at the acetyl methyl group targets sites vulnerable to oxidative metabolism, potentially enhancing metabolic stability.
Deuterated acetamide derivatives are synthesized for:
For instance, deuterated gastric H⁺/K⁺-ATPase inhibitors show up to 5-fold increased plasma exposure due to reduced first-pass metabolism [8]. While N-acetylmescaline is pharmacologically inactive, deuterating its acetamide group offers a model for studying isotopic effects on pharmacokinetics in phenethylamine derivatives.
The 3,4,5-trimethoxyphenyl group is a privileged scaffold in bioactive molecules, contributing to target binding via hydrophobic interactions, hydrogen bonding, and steric fit. Key pharmacological attributes include:
Microtubule Inhibition
This moiety is structurally analogous to colchicine’s trimethoxyphenyl ring, which binds tubulin and inhibits microtubule assembly. N-Acetylmescaline (non-deuterated) exhibits microtubule assembly inhibitory activity by competitively occupying the colchicine-binding site on β-tubulin [2] [4]. Derivatives like 3-demethylcolchicine retain this activity, underscoring the pharmacophore’s significance [4].
CNS Receptor Interactions
Though N-acetylmescaline lacks hallucinogenic effects, its precursor mescaline (a trimethoxyphenethylamine) acts as a serotonin 5-HT₂A receptor agonist. The 3,4,5-trimethoxy configuration optimizes binding to these receptors, influencing neurotransmitter release [2].
Table 2: Bioactive Compounds Featuring 3,4,5-Trimethoxyphenyl Moieties
Compound | Activity | Role of Trimethoxyphenyl Group |
---|---|---|
Mescaline | 5-HT₂A agonist, hallucinogen | Essential for receptor recognition |
Colchicine | Tubulin inhibitor, anti-gout agent | Binds β-tubulin’s hydrophobic pocket |
Papaverine | PDE inhibitor, vasodilator | Enhances binding to phosphodiesterase [6] |
Combretastatin A-4 | Antimitotic, vascular disrupting agent | Mediates tubulin binding |
The electron-donating methoxy groups enhance lipid solubility and membrane permeability, while the symmetrical substitution pattern provides metabolic resistance to demethylation compared to ortho- or para-methoxy analogs [6].
Deuterated compound synthesis evolved from fundamental isotopic studies to targeted drug design:
Early Isotope Chemistry (1930s–1960s)
Modern Pharmaceutical Applications (Post-2010)
Deuteration gained prominence with the FDA approval of Deutetrabenazine (2017), a deuterated vesicular monoamine transporter inhibitor. Key advances include:
Table 3: Evolution of Deuterated Compound Synthesis
Era | Key Advancement | Example |
---|---|---|
1930s | Discovery/isolation of deuterium | Heavy water (D₂O) production |
1960s | Radiolabeled tracers for pharmacology | ³H-labeled LSD for receptor studies |
2000s | Targeted deuteration for metabolic stability | Deuterated pyridines for improved PK [8] |
2017–Present | FDA-approved deuterated drugs | Deutetrabenazine, Deucravacitinib |
For 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide, synthesis typically involves:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3